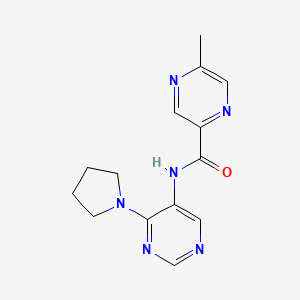
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a carboxamide group, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the construction of the pyrazine ring followed by the introduction of the pyrimidine and pyrrolidine rings through nucleophilic substitution reactions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and are known for their biological activities.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological properties.
Pyrimidine derivatives: Known for their role in DNA and RNA synthesis, these compounds are crucial in various biological processes.
Uniqueness
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-methyl-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-6-17-12(8-16-10)14(21)19-11-7-15-9-18-13(11)20-4-2-3-5-20/h6-9H,2-5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNYBDMUPQNPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CN=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
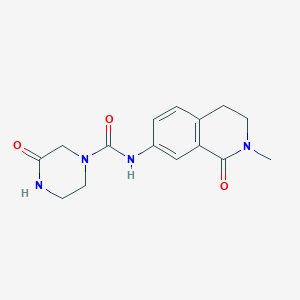
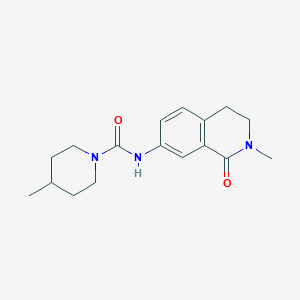
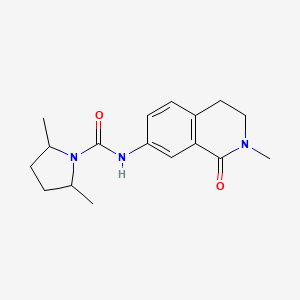
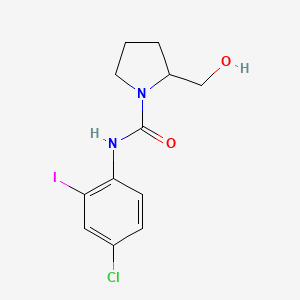
![1-[4-(Pyrrolidine-1-carbonyl)phenyl]-3-(3-tricyclo[3.2.1.02,4]octanyl)urea](/img/structure/B7143921.png)
![2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7143923.png)
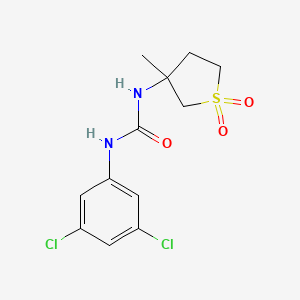
![1-(3-Ethoxy-4-methoxyphenyl)-3-(3-tricyclo[3.2.1.02,4]octanyl)urea](/img/structure/B7143935.png)
![N-(3-ethoxy-4-methoxyphenyl)-4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7143939.png)
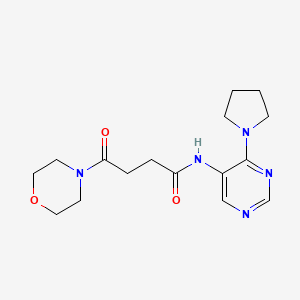
![Imidazo[1,2-a]pyridin-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7143970.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![[1-(3-Pyrrolidin-1-ylpyrrolidine-1-carbonyl)cyclobutyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7143984.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7143990.png)
